molecular formula C19H16N4O2S B12174246 2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B12174246
M. Wt: 364.4 g/mol
InChI Key: TYSJXVZCNONGSH-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features an indole, pyridine, and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the methoxy group. The pyridine and thiazole rings are then synthesized and coupled with the indole derivative through a series of condensation and substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride or acetyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the pyridine ring results in a piperidine derivative .

Scientific Research Applications

2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
  • 2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
  • 2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-3-yl]acetamide

Uniqueness

The uniqueness of 2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable subject of study .

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H16N4O2S/c1-25-15-2-3-17-14(10-15)6-9-23(17)11-18(24)22-19-21-16(12-26-19)13-4-7-20-8-5-13/h2-10,12H,11H2,1H3,(H,21,22,24)

InChI Key

TYSJXVZCNONGSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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